REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH3:4].[Cl:5][CH2:6][CH2:7][CH2:8][S:9](Cl)(=[O:11])=[O:10].[OH-].[Na+].Cl>O>[Cl:5][CH2:6][CH2:7][CH2:8][S:9]([N:3]([CH3:4])[CH3:2])(=[O:11])=[O:10] |f:0.1,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
ClCCCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to between 0° C. and −5° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic phase is washed with a 10% NaOH solution
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCS(=O)(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |